N-Hexylhexanamide
Overview
Description
N-Hexylhexanamide is an organic compound with the molecular formula C12H25NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long carbon chain, making it a significant subject of study in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hexylhexanamide can be synthesized through the reaction of hexanoic acid with hexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Hexylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hexylhexanamide has diverse applications in scientific research:
Chemistry: It serves as a model compound in studies of amide bond formation and cleavage.
Biology: The compound is used in the synthesis of bioactive molecules and as a building block in peptide synthesis.
Medicine: Research explores its potential as a precursor in the development of pharmaceuticals.
Industry: this compound is utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Hexylhexanamide involves its interaction with various molecular targets. The amide bond in the compound can undergo hydrolysis, leading to the release of hexanoic acid and hexylamine. These products can further participate in biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
N-Methylhexanamide: Differing by the substitution of a methyl group instead of a hexyl group.
N-Ethylhexanamide: Featuring an ethyl group in place of the hexyl group.
N-Propylhexanamide: Contains a propyl group instead of a hexyl group.
Uniqueness: N-Hexylhexanamide stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability .
Properties
IUPAC Name |
N-hexylhexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-5-7-9-11-13-12(14)10-8-6-4-2/h3-11H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIYVUVMRSSLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145432 | |
Record name | N-Hexylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-29-6 | |
Record name | NSC 74558 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC74558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hexylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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